3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O3S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3S.ClH/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14;/h3-4H2,1-2H3,(H,13,14)(H,10,11,12);1H |
InChI Key |
DOYUIEDWZMTKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride and related compounds:
Key Insights :
Thiazole Derivatives: The target compound shares structural homology with 3-[4-(coumarins-3-yl)-1,3-thiazol-2-yl carbamoyl]propanoic acid amides (Zhuravel et al., 2005), where the coumarin substituent enhances fluorescence and antimicrobial activity. In contrast, the dimethyl-thiazole group in the target compound likely reduces π-stacking interactions, altering solubility and receptor binding . Compared to 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride, the target lacks an amino linkage but retains the thiazole-propanoic acid framework. This difference may influence acidity (pKa ~2.5 for the hydrochloride vs. ~3.8 for the amino derivative) and cellular uptake .
Carbamoylpropanoic Acid Backbone: The carbamoyl group distinguishes the target from cyclanilide, a cyclopropane-based pesticide.
Pharmaceutical vs. Agricultural Applications :
Biological Activity
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data from various studies, including case studies and research findings.
The compound has the following chemical structure and properties:
- Molecular Formula: C9H12N2O3S
- Molecular Weight: 228.27 g/mol
- CAS Number: 1268330-74-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests have shown its efficacy against various Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be elucidated .
Overview
The anticancer potential of this compound has been evaluated in several studies. Notably, its effects on human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) have been documented.
Research Findings
- Cell Viability Assays : In a study assessing the viability of Caco-2 cells treated with the compound at 100 µM for 24 hours, a significant reduction in cell viability (39.8%) was observed compared to untreated controls (p < 0.001). Conversely, A549 cells showed less sensitivity to the treatment .
- Structure-Activity Relationship : Variations in the thiazole structure significantly influenced anticancer activity. For instance, compounds with additional methyl or phenyl substitutions demonstrated enhanced activity against Caco-2 cells while showing minimal effects on A549 cells .
Data Summary Table
| Study Reference | Cell Line | Concentration (µM) | Viability Reduction (%) | p-value |
|---|---|---|---|---|
| Caco-2 | 100 | 39.8 | <0.001 | |
| A549 | 100 | Not significant | - |
Case Study 1: Anticancer Efficacy in Caco-2 Cells
In a controlled experiment, researchers treated Caco-2 cells with varying concentrations of the compound to determine dose-dependent effects. Results indicated that higher concentrations led to increased cytotoxicity, suggesting a potential therapeutic window for colorectal cancer treatment.
Case Study 2: Comparative Analysis with Standard Treatments
In comparative studies against standard chemotherapeutics like cisplatin, the compound exhibited selective cytotoxicity towards Caco-2 cells while sparing normal epithelial cells, indicating a promising avenue for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-[(dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride, and how is structural confirmation achieved?
- Synthesis : A common method involves reacting thiazole derivatives with β-alanine precursors under reflux conditions. For example, thiazole-2-amine derivatives can be condensed with chloroacetaldehyde in aqueous sodium carbonate, followed by acidification to form the hydrochloride salt .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., triplets at 2.62 ppm for CH₂CO and 4.11 ppm for NCH₂ in related compounds) and carbon backbone confirmation .
- Elemental Analysis : Validates purity (e.g., C, H, N, S, Cl within ±0.4% of theoretical values) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers ensure compound purity and stability during storage?
- Purity : Recrystallization from methanol or ethanol removes impurities, while HPLC with UV detection monitors residual solvents .
- Stability : Hydrochloride salts enhance aqueous solubility and shelf life. Storage at 4°C in desiccators minimizes hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation in thiazole-based syntheses?
- Catalyst Selection : Sodium acetate or carbonate buffers improve nucleophilic substitution efficiency in aqueous media .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the carbamoyl group) .
- Byproduct Analysis : LC-MS identifies impurities like 5,5-dibromo derivatives from bromination side reactions, which require column chromatography for removal .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
- Functional Group Modifications : Introducing substituents (e.g., 4-fluorophenyl or cinnamoyl groups) alters electron density and steric effects, impacting enzyme inhibition. SAR is assessed via enzyme kinetics (e.g., IC₅₀ values for protease inhibition) .
- Computational Modeling : DFT calculations predict binding affinities to biological targets (e.g., SARS-CoV-2 PLpro), validated by crystallography .
Q. How do researchers resolve contradictions in bioassay data across studies?
- Assay Standardization : Use positive controls (e.g., known protease inhibitors) and replicate experiments in triplicate to account for variability .
- Solubility Adjustments : DMSO stock solutions are diluted to <1% in buffer to avoid cytotoxicity artifacts .
Methodological Challenges and Solutions
Q. What techniques are critical for analyzing degradation pathways under physiological conditions?
- Accelerated Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) for 48 hours, followed by LC-MS to identify hydrolysis products (e.g., free propanoic acid derivatives) .
- pH-Dependent Stability : Acidic conditions (pH <3) stabilize the hydrochloride salt, while alkaline conditions (pH >8) promote carbamoyl cleavage .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) to enable metabolic tracing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
